molecular formula C20H23BrN2O3S B2392111 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide CAS No. 1171429-13-2

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No. B2392111
CAS RN: 1171429-13-2
M. Wt: 451.38
InChI Key: NTTZNFKNZKBORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis.

Mechanism of Action

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. By blocking the activity of this receptor, 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide can modulate various physiological processes, including pain perception, neuronal signaling, and apoptosis.
Biochemical and Physiological Effects:
4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain perception, neuronal signaling, and apoptosis. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

One of the key advantages of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is its selective antagonism of the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, it is important to note that 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has limitations in terms of its specificity, and it may also have off-target effects that need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide. One area of research is the development of more selective sigma-1 receptor antagonists, which could be used to study the physiological processes that are regulated by this receptor in greater detail. Another area of research is the development of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide analogs that have improved pharmacokinetic properties, which could make them more suitable for use in clinical trials. Finally, there is a need for further research on the potential applications of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Synthesis Methods

The synthesis of 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-bromobenzylamine with 4-piperidone to form 4-(4-bromophenethyl)piperidin-4-one, which is then reacted with phenylsulfonyl chloride to form 4-(4-bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. This acid is then converted to the corresponding amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from an appropriate solvent.

Scientific Research Applications

4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where it has been shown to be a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, neuronal signaling, and apoptosis. 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-17-8-6-16(7-9-17)10-11-20(19(22)24)12-14-23(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZNFKNZKBORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.